Coumarin 334
Overview
Description
Coumarin 334 (C-334) is a naturally occurring compound found in a variety of plants and is used in a variety of applications. It has been studied extensively for its potential therapeutic and industrial uses.
Scientific Research Applications
Overview of Coumarin Scaffold
Coumarin, a simple scaffold widespread in nature, found in many plants, fungi, and bacteria, has garnered significant attention due to its broad range of biological activities. Its ability to interact with various enzymes and receptors makes it a versatile compound. Besides medicinal applications, coumarin finds use in agrochemicals, cosmetics, and fragrances. Its ease of synthesis and modification allows the design of new compounds for treating various diseases (Annunziata et al., 2020).
Binding with Human Serum Albumin
Studies on coumarin derivatives have shown their binding capabilities with human serum albumin (HSA). This interaction is crucial for understanding how these compounds distribute in the body, and for designing new therapeutic agents. The binding of coumarin derivatives with HSA was studied using fluorescence spectroscopy, circular dichroism, molecular docking, and dynamics simulations (Garg et al., 2013).
Anti-Inflammatory Properties
Coumarins exhibit significant anti-inflammatory properties. In a review of in vivo and in vitro experimental models, coumarins were found to inhibit various inflammatory markers like cytokines, nitric oxide, and nuclear factor-κB. These findings suggest coumarins as potential candidates for developing new anti-inflammatory drugs (Mello & Fröde, 2018).
Versatility in Medicinal Chemistry
Coumarins' role in medicinal chemistry extends to treating numerous diseases. They have been used as anticoagulants, anticancer, antioxidants, antivirals, anti-diabetics, and more. Their application as fluorescent sensors for biological systems further highlights their versatility (Pereira et al., 2018).
Coumarin Hybrids
Coumarin hybrids, developed through molecular hybridization, exhibit multiple pharmacological activities. These multifunctional compounds are potential candidates for treating multifactorial diseases like cancer, Alzheimer's, metabolic syndromes, and cardiovascular diseases (Sandhu et al., 2014).
Enzyme Inhibitors and Anticancer Agents
Coumarin sulfonamides, combining the coumarin nucleus with the sulfonamide moiety, show a wide array of biological activities including anticancer, antibacterial, and anti-viral effects. These compounds have been used in various therapeutic applications, especially in oncology (Rubab et al., 2022).
properties
IUPAC Name |
5-acetyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-10(19)14-9-12-8-11-4-2-6-18-7-3-5-13(15(11)18)16(12)21-17(14)20/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPCDMSEJVCNGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9069053 | |
Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 10-acetyl-2,3,6,7-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9069053 | |
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Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [MSDSonline] | |
Record name | Coumarin 334 | |
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Product Name |
Coumarin 334 | |
CAS RN |
55804-67-6 | |
Record name | Coumarin 334 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55804-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Coumarin 334 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055804676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coumarin 334 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369287 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 10-acetyl-2,3,6,7-tetrahydro- | |
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Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 10-acetyl-2,3,6,7-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9069053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-acetyl-2,3,6,7-tetrahydro-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.370 | |
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Record name | COUMARIN 521 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2773GTW04S | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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